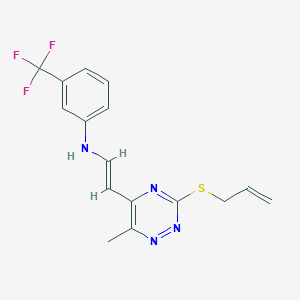

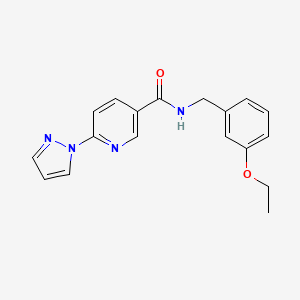

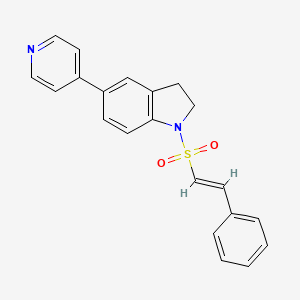

![molecular formula C20H16N2O4S B2527023 N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide CAS No. 670266-78-1](/img/structure/B2527023.png)

N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Effects

A study has highlighted the neuroprotective effects of a potent Poly(adenosine 5′-diphosphoribose) synthetase (PARS) inhibitor, related to the N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide structure. This inhibitor was shown to significantly reduce infarct volume in a focal cerebral ischemia model in rats, indicating its potential in treating brain damage resulting from cerebral ischemia through intracellular energy depletion (Takahashi et al., 1997).

Anticonvulsant Properties

Research has identified isoquinoline sulfonamides as potent and selective inhibitors of the human carbonic anhydrase II and VII (hCA II and hCA VII) isoforms, which are involved in GABA-mediated neuronal excitation. These inhibitors have shown promising results in preventing audiogenic seizures in DBA/2 mice, suggesting their potential as anticonvulsant agents (Bruno et al., 2016).

Anti-Inflammatory Effects

The anti-inflammatory properties of certain sulfonamide derivatives have been investigated. One study found that pretreatment with specific ligands led to inhibition of oedema formation induced by carrageenan in mice, revealing the compounds' potential as anti-inflammatory agents (Torres et al., 1999).

Antiglaucoma Activity

A series of sulfonamides were synthesized and showed good inhibitory properties against carbonic anhydrase isozymes relevant to glaucoma. These compounds demonstrated effectiveness in reducing elevated intraocular pressure in hypertensive rabbits, making them potential antiglaucoma agents (Mincione et al., 2005).

In Vivo Imaging Applications

The development of a new tracer based on cyclic sulfonamides (sultams) for in vivo targeting and Coincidence imaging has been explored. One such compound showed rapid and high tumor uptake in Sprague Dawley rats, indicating its potential as an effective tumor targeting agent for imaging purposes (Ghandi et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein kinase that plays a crucial role in several cellular processes, including signal transduction, vesicle trafficking, and cytoskeletal maintenance .

Mode of Action

This compound interacts with its target, LRRK2, by inhibiting its activity . The compound binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal functioning of LRRK2, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of LRRK2 by this compound affects several biochemical pathways. As LRRK2 is involved in signal transduction, its inhibition can disrupt signaling pathways, leading to changes in cellular responses . Additionally, as LRRK2 plays a role in vesicle trafficking and cytoskeletal maintenance, its inhibition can affect these processes, potentially leading to changes in cellular morphology and function .

Result of Action

The inhibition of LRRK2 by this compound leads to changes in cellular processes regulated by LRRK2 . These changes can have various effects at the molecular and cellular levels, depending on the specific processes disrupted and the cell types involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target. Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can influence the compound’s efficacy .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-11-6-7-14(8-12(11)2)22-27(25,26)15-9-13-4-3-5-16-18(13)17(10-15)20(24)21-19(16)23/h3-10,22H,1-2H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHLLYVEXRZSKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

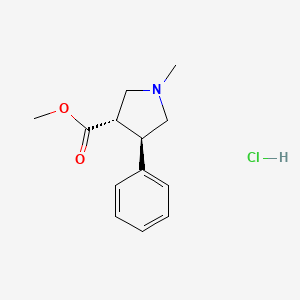

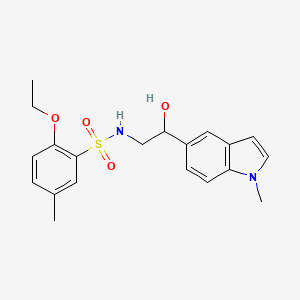

![2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B2526945.png)

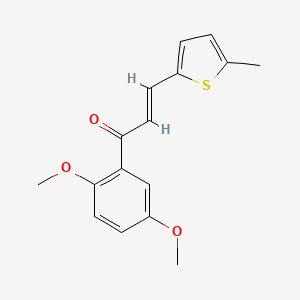

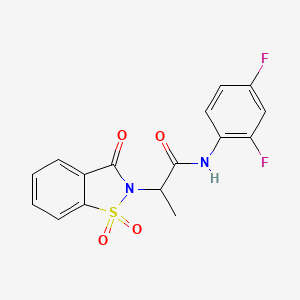

![5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2526948.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)

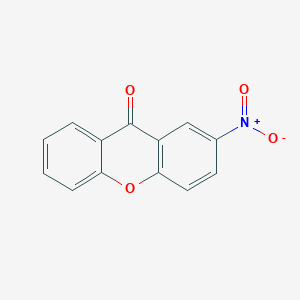

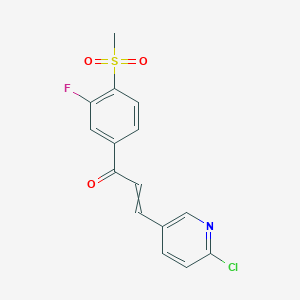

![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)

![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)